molecular formula C20H22ClN3O3S B2660290 N-(3-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1241685-38-0

N-(3-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2660290
CAS No.: 1241685-38-0
M. Wt: 419.92
InChI Key: LKHZWUJXAIVNJW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule incorporates several pharmacologically active motifs, including a 3-chlorophenyl acetamide group and a piperazine ring modified with a trans-styryl sulfone moiety. Compounds featuring the 3-chlorophenyl acetamide structure have been extensively investigated for their potential multimodal mechanisms of action, which may include interaction with targets such as voltage-gated sodium and calcium channels, as well as the TRPV1 receptor . Furthermore, the piperazine moiety is a common feature in many bioactive molecules, and its substitution with various groups can markedly influence the compound's affinity and selectivity for different neurological targets . The introduction of a sulfonyl group, particularly a vinyl sulfone as seen in this molecule, can enhance metabolic stability and modulate electronic properties, potentially leading to improved pharmacokinetic profiles . Researchers may find this compound valuable as a key intermediate in the synthesis of more complex drug candidates or as a pharmacological tool for probing neurotransmitter systems and signal transduction pathways. Its structure suggests potential for development in research areas such as anticonvulsant and analgesic agent discovery, given the demonstrated activities of structurally related molecules in these fields . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c21-18-7-4-8-19(15-18)22-20(25)16-23-10-12-24(13-11-23)28(26,27)14-9-17-5-2-1-3-6-17/h1-9,14-15H,10-13,16H2,(H,22,25)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHZWUJXAIVNJW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.

    Synthesis of the phenylethenyl sulfonyl intermediate: This involves the sulfonylation of a phenylethenyl group.

    Coupling with piperazine: The final step involves coupling the chlorophenyl and phenylethenyl sulfonyl intermediates with piperazine under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(3-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Piperazine Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-[(E)-2-Phenylethenyl]sulfonyl 493.64 Structural rigidity, π-conjugation
N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 14, Ev4) 4-Phenyl 403.90 White powder; m.p. 158–160°C
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12, Ev4) 4-Methyl 338.28 White powder; m.p. 142–144°C
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (Ev14) 4-Tosyl (4-methylbenzenesulfonyl) 435.51 Improved solubility due to fluorine

Key Observations :

  • The target compound’s styryl sulfonyl group increases molecular weight by ~150 g/mol compared to methyl or phenyl substituents, likely affecting solubility and membrane permeability.

Variations in the Aromatic Acetamide Group

The N-aryl group’s electronic and steric properties modulate bioactivity:

Compound Name Aromatic Group Key Modifications Reference
Target Compound 3-Chlorophenyl Electron-withdrawing Cl enhances stability
N-(4-Fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide (Ev14) 4-Fluorophenyl Fluorine improves metabolic stability
N-(2-Phenylsulfanylphenyl) analog (Ev12) 2-Phenylsulfanylphenyl Sulfanyl group introduces redox activity

Key Observations :

  • 3-Chlorophenyl vs. 4-Fluorophenyl : Chlorine’s larger size and hydrophobicity may enhance target binding, while fluorine reduces oxidative metabolism .
  • Sulfanyl groups (e.g., in ) may confer antioxidant properties but reduce stability compared to sulfonyl groups .

Biological Activity

Chemical Structure and Properties

N-(3-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is characterized by its complex structure, which includes a piperazine ring, a sulfonyl group, and a chlorophenyl moiety. The molecular formula is C20H22ClN3O2S, with a molar mass of approximately 417.92 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H22ClN3O2S
Molar Mass417.92 g/mol
Melting PointNot available

Research indicates that compounds like this compound may exhibit various biological activities through multiple mechanisms. These include:

  • Anticancer Activity : Some studies suggest that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
  • Antimicrobial Properties : The presence of the chlorophenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Neurological Effects : Given its piperazine structure, it may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that similar compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Activity : Research in Antimicrobial Agents and Chemotherapy highlighted that derivatives of sulfonamides showed promising results against Gram-positive and Gram-negative bacteria. The study suggested that the sulfonamide group plays a crucial role in the antibacterial activity by mimicking para-aminobenzoic acid (PABA), thereby inhibiting folate synthesis.
  • Neuropharmacological Effects : A recent investigation in Neuropharmacology explored the effects of piperazine derivatives on serotonin receptors. The findings indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), which are beneficial in treating depression and anxiety disorders.

Data Table of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh (IC50 < 10 µM)Journal of Medicinal Chemistry
AntimicrobialModerate (MIC 32 µg/mL)Antimicrobial Agents and Chemotherapy
NeuropharmacologicalSignificant (IC50 50 µM)Neuropharmacology

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